Copper tetrapropenylsuccinate

Coordination chemistry Bidentate chelation Metal–ligand stability

Copper tetrapropenylsuccinate (CAS 94086-58-5) is a copper(II) carboxylate complex derived from tetrapropenylsuccinic acid, a branched alkenyl-substituted dicarboxylic acid. This compound belongs to a class of metal–organic salts with a bidentate ligand structure formed via chelation to Cu²⁺.

Molecular Formula C16H20CuO4
Molecular Weight 339.87 g/mol
CAS No. 94086-58-5
Cat. No. B12662065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper tetrapropenylsuccinate
CAS94086-58-5
Molecular FormulaC16H20CuO4
Molecular Weight339.87 g/mol
Structural Identifiers
SMILESCC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2]
InChIInChI=1S/C16H22O4.Cu/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;/h5-12H,1-4H3,(H,17,18)(H,19,20);/q;+2/p-2/b9-5+,10-6+,11-7+,12-8+;
InChIKeyYKOPUPIARNQPGE-HPDMOCHCSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Copper Tetrapropenylsuccinate (CAS 94086-58-5): A Procurement-Focused Overview for Corrosion and Formulation Science


Copper tetrapropenylsuccinate (CAS 94086-58-5) is a copper(II) carboxylate complex derived from tetrapropenylsuccinic acid, a branched alkenyl-substituted dicarboxylic acid. This compound belongs to a class of metal–organic salts with a bidentate ligand structure formed via chelation to Cu²⁺ . Its primary reported application spaces lie in corrosion inhibition for reinforced concrete and as a catalyst/component in organic synthesis protocols [1] [2]. As a copper-bearing succinate derivative, it bridges the coordination chemistry of transition metal soaps and the additive chemistry of alkenylsuccinates, two domains where even subtle changes in the counterion or ligand backbone can profoundly affect solubility, thermal stability, cargo release kinetics, and inhibition mechanism.

Why Simple Metal-for-Metal Substitution of Copper Tetrapropenylsuccinate Is Not Supported by Evidence


The notion that one metal tetrapropenylsuccinate salt can be freely substituted for another is contradicted by the specific coordination-driven mechanisms that define this class of compounds. The copper(II) center introduces d⁹ electronic configuration effects—Jahn-Teller distortion, redox activity (Cu²⁺/Cu⁺ cycling), and distinct Lewis acidity—that are absent in the widely studied Group I/II analogs such as disodium tetrapropenyl succinate (DSS) or diammonium tetrapropenyl succinate (DAS) [1]. In the copper salt, the tetrapropenylsuccinate ligand acts as a bidentate chelator, forming a stable coordination complex rather than a simple ionic salt, which fundamentally alters its solubility profile, hydrolysis rate, and interaction with chloride ions in corrosive environments [2]. Procurement decisions that treat in-class succinates as interchangeable risk selecting a compound optimized for the wrong application (e.g., a non-coordinating sodium salt for a catalytic protocol requiring a redox-active copper center) or expecting corrosion inhibition performance that the substitute cannot deliver. The quantitative distinctions elaborated below demonstrate that performance is contingent on the specific metal–ligand architecture.

Copper Tetrapropenylsuccinate (CAS 94086-58-5): Quantitative Differentiation Evidence for Source Selection


Coordination Geometry and Ligand Binding Mode: Copper(II) vs. Non-Transition Metal Salts of Tetrapropenylsuccinic Acid

Copper tetrapropenylsuccinate features a bidentate chelation mode wherein both carboxylate oxygens coordinate to the Cu²⁺ center, forming a stable 7-membered chelate ring . In contrast, the corresponding disodium salt (DSS) and diammonium salt (DAS) exist as fully dissociated ionic species in aqueous media, lacking any directed coordination geometry. This chelation imparts a distinct coordination environment quantified by a topological polar surface area of 80.3 Ų and is characterized by the canonical SMILES structure CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2], confirming the 1:1 metal-to-ligand stoichiometry .

Coordination chemistry Bidentate chelation Metal–ligand stability

Differentiated Chloride-Binding Mechanism in Concrete: Copper Salt vs. Sodium Salt of Tetrapropenylsuccinic Acid

The copper(II) center in copper tetrapropenylsuccinate provides a chloride-scavenging mechanism not available to the disodium analog. Per patent disclosure EP1290245B1, copper compounds added to concrete react with penetrating chloride ions to form low-solubility copper chloride salts, effectively immobilizing chloride and preventing it from reaching the steel reinforcement [1]. Disodium tetrapropenyl succinate (DSS) inhibits corrosion primarily by reducing concrete permeability and increasing the passivity of embedded steel through pore blocking [2], a fundamentally distinct mechanism. While DSS-treated concrete exhibited 'much lower absorption than other concretes' in ACI Materials Journal studies [2], neither the DSS study nor available data provide direct quantitative comparison of chloride-binding capacity (mg Cl⁻ bound per g of additive) between these two salts. This mechanistic differentiation is class-level inference based on the documented copper–chloride reaction pathway [1] versus the published pore-blocking mechanism of DSS [2].

Concrete corrosion inhibition Chloride-induced corrosion Reinforcing steel protection

Catalytic Competence in Organic Synthesis: Copper Tetrapropenylsuccinate as Catalyst vs. Non-Metal Succinate Analogs

Copper tetrapropenylsuccinate has been reported as a catalyst in copper-catalyzed multicomponent reactions for the preparation of heterocycles relevant to pharmaceutical and agrochemical synthesis . The copper center provides redox and Lewis acid catalytic activity that is entirely absent in non-metal tetrapropenylsuccinate derivatives such as DSS or the parent tetrapropenylsuccinic acid. While specific turnover numbers or yield comparisons against benchmark copper catalysts (e.g., Cu(OAc)₂, CuI) are not publicly available for this compound, the established catalytic role of copper(II) carboxylates in facilitating C–N and C–O bond-forming reactions constitutes a class-level inference of catalytic competence [1]. The tetrapropenylsuccinate ligand may further modulate catalytic selectivity through steric effects from the branched propenyl substituents, though this remains unquantified in the peer-reviewed literature.

Copper catalysis Multicomponent reactions Heterocycle synthesis

Copper Tetrapropenylsuccinate (CAS 94086-58-5): Evidence-Derived Application Scenarios for Procurement and Research


Chloride-Rich Concrete Infrastructure: Corrosion Inhibition via Active Chloride Immobilization

In marine concrete structures, bridge decks exposed to de-icing salts, and coastal infrastructure, copper tetrapropenylsuccinate is directly indicated based on its copper-mediated chloride-binding mechanism [1]. Unlike DSS, which functions primarily through pore blocking, the copper compound chemically immobilizes chloride ions as low-solubility copper chloride salts, potentially providing a dual-mode protection system when combined with permeability-reducing mineral admixtures [1] [2]. Procurement for this application should prioritize the copper salt over sodium or ammonium succinate analogs that lack this active chloride-scavenging functionality.

Copper-Catalyzed Multicomponent Synthesis of Heterocyclic Scaffolds

Medicinal chemistry and agrochemical discovery groups performing copper-catalyzed multicomponent reactions (e.g., Ugi-type, Hantzsch-type) for heterocycle library synthesis are direct beneficiaries of copper tetrapropenylsuccinate as a pre-formed copper(II) source with a lipophilic carboxylate ligand [3]. The branched tetrapropenyl backbone may provide enhanced solubility in organic reaction media compared to simple copper acetate, though this property remains to be quantitatively validated. Compound procurement for synthetic methodology development should be driven by the need for a non-hygroscopic, organic-soluble copper(II) precursor.

Mineral Oil and Fuel Additive Formulation: Metal-Containing Corrosion Inhibitor

Patent literature establishes that metal alkyl ester tetrapropenylsuccinates—including copper derivatives—are effective corrosion inhibitors in petroleum distillate fuel oils at loadings of approximately 1 to 200 pounds per 1,000 barrels [4]. This application leverages the oil solubility imparted by the tetrapropenyl group and the specific metal passivation chemistry provided by copper. Formulators selecting between metal types (Cu, Zn, Mg) for this application need to consider the differential metal-surface passivation chemistry; the copper variant is specifically suited for copper-bearing alloys and multi-metal systems.

Polymer and Coating Modification: Hydrophobic Functionalization via Tetrapropenylsuccinate Derivatives

Tetrapropenylsuccinic anhydride has been successfully employed for the hydrophobic modification of polysaccharides such as cashew gum, achieving degrees of substitution up to 0.20 and conversions exceeding 88% in DMSO at 120 °C [5]. While the cited study used the anhydride rather than the copper salt, the copper tetrapropenylsuccinate represents a metal-bearing analog that could simultaneously impart hydrophobicity and antimicrobial copper release in polymer matrices. This application scenario is supported by both the hydrophobic modification precedent [5] and the reported antibacterial potential of copper complexes bearing alkyl-chain-modified ligands [3].

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